3-(Tert-butoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
CAS No.: 1373028-94-4
Cat. No.: VC4723896
Molecular Formula: C14H21F2NO4
Molecular Weight: 305.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373028-94-4 |
|---|---|
| Molecular Formula | C14H21F2NO4 |
| Molecular Weight | 305.322 |
| IUPAC Name | 9,9-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-5-4-6-13(8-17,10(18)19)14(9,15)16/h9H,4-8H2,1-3H3,(H,18,19) |
| Standard InChI Key | SWMZHBGHKMHCJT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a bicyclo[3.3.1]nonane system, a bridged bicyclic structure featuring a nine-membered ring with nitrogen at position 3. The 9,9-difluoro substitution introduces electronic and steric modifications, while the Boc group at position 3 and the carboxylic acid at position 1 enhance solubility and reactivity for further derivatization .
Molecular Formula: C₁₄H₂₁F₂NO₄
Molecular Weight: 305.322 g/mol
CAS Registry Number: 1373028-94-4
Stereoelectronic Effects of Fluorine
The geminal difluoro substituents at C9 significantly alter the molecule’s electronic profile. Fluorine’s high electronegativity increases the ring’s rigidity and influences hydrogen-bonding interactions, potentially enhancing binding affinity in biological systems. Comparative studies with non-fluorinated analogs, such as 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane (CAS 1000931-10-1), demonstrate that fluorine substitution reduces metabolic susceptibility while improving lipid membrane permeability .
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves three critical stages (Table 1):
Table 1: Representative Synthesis Protocol
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Azabicyclo[3.3.1]nonane core formation | Cycloaddition or intramolecular cyclization | 60–75% |
| 2 | Difluorination at C9 | Selectfluor® in acetonitrile, 50°C | 45–55% |
| 3 | Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–90% |
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Core Formation: Intramolecular cyclization of acetonedicarboxylic acid derivatives with glutaraldehyde under acidic conditions generates the bicyclic framework, as evidenced in analogous syntheses of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .
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Fluorination: Selectfluor® mediates electrophilic fluorination, achieving regioselective difluorination at C9. This step parallels methods used in triflate-to-fluorine conversions observed in related bicyclic systems .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions protects the secondary amine, a strategy validated in the synthesis of 3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid .
Challenges in Purification
The polar carboxylic acid moiety complicates isolation, often requiring chromatographic purification with gradients of ethyl acetate and hexanes. Crude yields for the final step typically range from 50–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .
Pharmaceutical Applications
Role as a Synthetic Intermediate
The Boc-protected amine and carboxylic acid groups enable versatile functionalization, making the compound a key precursor for:
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Peptide Mimetics: Incorporation into macrocyclic peptides targeting GPCRs.
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Kinase Inhibitors: Functionalization with heteroaryl groups to modulate ATP-binding pockets .
Biological Activity Profiling
While direct pharmacological data for this compound remain unpublished, structurally related difluorinated bicyclic amines exhibit:
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Antitumor Activity: Analogous tricyclic derivatives demonstrate IC₅₀ values <100 nM against pancreatic cancer cell lines .
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Neuropharmacological Potential: Fluorinated azabicyclic compounds show affinity for sigma receptors (σ₁ Kᵢ = 12 nM) .
Table 2: Comparative Pharmacokinetics of Azabicyclic Derivatives
| Compound | CLₒbₛ (mL/min/kg) | AUCₗₐₛₜ (h·ng/mL) | Oral Bioavailability |
|---|---|---|---|
| Target | 4.06* | 4070* | 13%* |
| Analog A | 0.169 | 94,401 | 98% |
| Analog B | 22.1 | 550 | <5% |
| *Extrapolated from structurally related compounds . |
Comparative Analysis with Related Structures
Impact of Heteroatom Substitution
Replacing the 9,9-difluoro group with methoxy (as in 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane) reduces metabolic stability (microsomal t₁/₂ = 45 min) but improves aqueous solubility (LogP = 2.85 vs. 1.92 for the difluoro analog) .
Boc vs. Alternative Protecting Groups
Comparative studies with benzyl-protected analogs reveal that Boc groups confer superior stability under acidic conditions (90% retention after 24 h in pH 2 buffer vs. 30% for benzyl) .
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